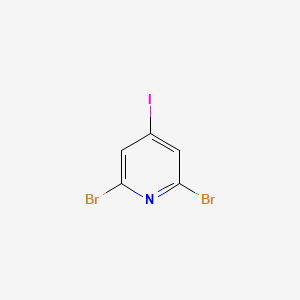

2,6-Dibromo-4-iodopyridine

描述

2,6-Dibromo-4-iodopyridine (CAS No. 1160184-14-4) is a halogenated pyridine derivative with distinct reactivity due to its substitution pattern. The compound features bromine atoms at the 2- and 6-positions and an iodine atom at the 4-position, making it a versatile intermediate in cross-coupling reactions, such as Suzuki-Miyaura couplings. For example, it reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/water mixtures to yield aryl-substituted pyridines . Its synthesis often involves halogenation or displacement reactions, leveraging the iodine substituent as a reactive site for further functionalization.

属性

IUPAC Name |

2,6-dibromo-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2IN/c6-4-1-3(8)2-5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLWQERFYBEHLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856002 | |

| Record name | 2,6-Dibromo-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160184-14-4 | |

| Record name | 2,6-Dibromo-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination of 4-iodopyridine

This method involves the selective bromination of 4-iodopyridine using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under catalytic conditions.

- Reaction conditions : Typically carried out in an inert solvent like dichloromethane at room temperature.

- Catalysts : May include radical initiators or Lewis acids to promote bromination at the 2 and 6 positions.

- Advantages : Straightforward, scalable, and avoids the need for complex reagents.

- Industrial relevance : Often performed under inert atmosphere to prevent side reactions.

This method is widely cited for its operational simplicity and effectiveness in producing 2,6-dibromo-4-iodopyridine with good yield and purity.

Diazotization and Iodination of 2,6-Dibromo-4-aminopyridine

An alternative and highly selective approach involves:

- Synthesis of 2,6-dibromo-4-aminopyridine by bromination of 4-aminopyridine.

- Diazotization of the amino group using nitrous acid under acidic conditions.

- Iodination of the diazonium intermediate by treatment with iodide salts (e.g., potassium iodide) and copper(I) iodide as a catalyst.

Key reaction parameters from a patented method:

| Step | Conditions | Notes |

|---|---|---|

| Bromination of 4-aminopyridine | Carbon tetrachloride solvent, N-bromosuccinimide, AIBN initiator, 20°C, 24 h | Yields 2,6-dibromo-4-aminopyridine with ~90% yield |

| Diazotization | 30-60% sulfuric acid, 0-5°C, sodium nitrite dropwise | Temperature control critical for selectivity |

| Iodination | Potassium iodide + cuprous iodide, 0-5°C, then heat to 80-100°C for 2 h | High yield (65-83%), purity 95-99% after recrystallization |

Post-reaction processing includes neutralization, organic extraction (chloroform), washing, drying, and recrystallization (n-hexane) to obtain pure this compound.

- High selectivity and yield.

- Avoids use of harsh reagents like n-butyllithium.

- Simple operation suitable for scale-up.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Bromination of 4-iodopyridine | 4-iodopyridine | Br2 or NBS, catalyst, dichloromethane, RT | Moderate to High (not always specified) | High | Simple, scalable, mild conditions | May require catalyst optimization |

| Diazotization/Iodination of 2,6-dibromo-4-aminopyridine | 4-aminopyridine → 2,6-dibromo-4-aminopyridine | Sulfuric acid, sodium nitrite, KI, CuI, 0-100°C | 65-83 | 95-99 | High yield, selectivity, no harsh organometallics | Multi-step, requires temperature control |

Research Findings and Notes

- The diazotization-iodination route is documented in patents with detailed reaction conditions and yields, emphasizing its industrial viability.

- Bromination using N-bromosuccinimide (NBS) is a common laboratory approach for selective bromination of pyridine derivatives, applicable to 4-iodopyridine substrates.

- Avoidance of reagents like n-butyllithium simplifies the process and reduces engineering challenges.

- Recrystallization from n-hexane or similar solvents is effective for purification.

- Temperature control during diazotization and iodination is critical to prevent side reactions and ensure high purity.

- Industrial processes often use inert atmospheres to prevent oxidation or side reactions during halogenation.

化学反应分析

Types of Reactions: 2,6-Dibromo-4-iodopyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Cross-Coupling Reactions: Palladium or nickel catalysts are commonly used in coupling reactions, often in the presence of a base like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring .

科学研究应用

2,6-Dibromo-4-iodopyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: It is used in the production of advanced materials, including polymers and electronic components

作用机制

The mechanism of action of 2,6-Dibromo-4-iodopyridine depends on its specific applicationThese interactions can influence the reactivity and stability of the compound, making it useful in various chemical and biological processes .

相似化合物的比较

This compound vs. 4-Bromo-2,6-dichloropyridine (CAS No. N/A)

- Substituents :

- Reactivity :

- The iodine atom in this compound is more susceptible to nucleophilic aromatic substitution (e.g., Suzuki couplings) compared to chlorine in 4-Bromo-2,6-dichloropyridine.

- Bromine at the 2- and 6-positions in both compounds stabilizes the pyridine ring but reduces electrophilicity compared to iodo-substituted analogs.

- Applications :

This compound vs. 4-Bromo-2,6-diaminopyridine (CAS No. 329974-09-6)

- Substituents: 4-Bromo-2,6-diaminopyridine: Br (4), NH₂ (2,6) .

- Reactivity: Amino groups at the 2- and 6-positions increase electron density on the pyridine ring, reducing electrophilicity compared to halogenated analogs. The bromine at position 4 in 4-Bromo-2,6-diaminopyridine can participate in coupling reactions, but the amino groups may require protection to prevent side reactions.

- Applications: 4-Bromo-2,6-diaminopyridine is used in ligand synthesis and coordination chemistry, whereas this compound is tailored for cross-coupling reactions in drug discovery .

Comparison with 2,6-Dichloro-4-amidopyridines

- Substituents :

- The iodine in this compound allows for regioselective coupling, whereas amidopyridines are optimized for sulfur-based substitutions.

Thermal and Physical Properties

| Compound | Molecular Weight | Melting Point (°C) | Key Reactivity Sites |

|---|---|---|---|

| This compound | 422.81 | Not reported | 4-I, 2,6-Br |

| 4-Bromo-2,6-dichloropyridine | 247.35 | Not reported | 4-Br, 2,6-Cl |

| 4-Bromo-2,6-diaminopyridine | 188.03 | Not reported | 4-Br, 2,6-NH₂ |

Key Research Findings

Cross-Coupling Efficiency : this compound achieves >70% yield in Suzuki reactions with phenylboronic acid under mild conditions (60–70°C, 3–12 hours) .

Stability : Halogenated pyridines with iodine (e.g., this compound) exhibit lower thermal stability compared to chloro- or bromo-only analogs due to weaker C–I bonds.

Functionalization Flexibility: The 4-iodo substituent enables sequential derivatization, a feature absent in diamino or dichloro analogs .

生物活性

2,6-Dibromo-4-iodopyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms and one iodine atom attached to the pyridine ring. This compound has garnered attention in both organic synthesis and medicinal chemistry due to its unique reactivity and potential biological activities.

Chemical Structure and Properties

The chemical formula for this compound is . The arrangement of halogens contributes significantly to its reactivity, influencing interactions with various biomolecules. The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity through various mechanisms:

- Enzyme Interaction : The compound has been shown to interact with specific enzymes, potentially modulating their activity. However, detailed mechanisms remain under investigation due to limited studies on its exact biological pathways.

- Cell Signaling Modulation : It influences cell functions by modulating signaling pathways, gene expression, and cellular metabolism. This modulation can lead to significant effects on cell proliferation and apoptosis.

Case Studies

- Inhibition of p38 MAP Kinase : A study indicated that derivatives of this compound could serve as inhibitors for the p38 MAP kinase pathway, which is crucial in inflammatory responses. The synthesized compounds demonstrated varying degrees of inhibition against LPS-stimulated TNF-α release from human blood .

- Antiproliferative Activity : In vitro tests have shown that certain derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from this compound were evaluated for their IC50 values, revealing effective concentrations ranging from 1.45 to 4.25 μM against tested cell lines .

- Antiviral Activity : Although many derivatives were tested for antiviral properties, the majority did not show significant activity. However, some modifications led to enhanced biological profiles that warrant further investigation .

Comparative Analysis with Analog Compounds

To better understand the biological implications of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2,6-Dibromo-4-chloropyridine | Contains chlorine instead of iodine | Chlorine's smaller size affects reactivity differently |

| 2,6-Dibromo-4-fluoropyridine | Contains fluorine atoms | Fluorine's electronegativity alters interaction dynamics |

| 2,6-Dibromo-4-methylpyridine | Methyl group instead of halogens | Lacks halogen reactivity but retains pyridine structure |

The presence of iodine in this compound imparts distinct reactivity characteristics due to its larger size and higher polarizability compared to smaller halogens like chlorine or fluorine.

常见问题

Q. What are the common synthetic routes for 2,6-Dibromo-4-iodopyridine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves halogenation of pyridine derivatives. A two-step approach is often employed: (1) bromination of 4-iodopyridine using (N-bromosuccinimide) in , followed by (2) regioselective bromination at the 2- and 6-positions using or under controlled temperatures (40–60°C). Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 2.2 equivalents of for complete substitution). Purification via column chromatography (hexane:ethyl acetate, 9:1) yields >85% purity. Microwave-assisted synthesis (e.g., 100°C, 30 min) can reduce reaction time by 50% .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : -NMR (CDCl) shows deshielded aromatic protons at δ 8.2–8.5 ppm due to electron-withdrawing halogens. -NMR confirms substitution patterns (C-I: ~95 ppm; C-Br: ~110 ppm).

- X-ray Crystallography : Use SHELXL for structure refinement. Mercury (v2.0) aids in visualizing intermolecular interactions (e.g., halogen bonding between Br and I atoms) and packing patterns. Key parameters: , for high-resolution data .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

- Methodological Answer : Store in amber vials under inert gas (Ar/N) at –20°C to avoid light-induced degradation and moisture absorption. Use anhydrous solvents (e.g., THF, DMF) for reactions. Safety protocols include fume hood usage, PPE (nitrile gloves, lab coat), and waste neutralization with 10% NaSO to dehalogenate residues .

Advanced Research Questions

Q. How does the steric and electronic influence of the iodo substituent affect regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chloro/bromo analogs?

- Methodological Answer : The bulky iodine atom reduces reactivity in Pd-catalyzed couplings due to steric hindrance, requiring higher temperatures (80–100°C) and stronger bases (CsCO). Electronically, the C-I bond’s lower dissociation energy facilitates oxidative addition, but competing protodehalogenation may occur. Comparative studies with 2,6-dibromo-4-chloropyridine show 20–30% lower yields for the iodo derivative. Use -NMR (if fluorinated boronic acids are employed) to track coupling efficiency .

Q. What challenges arise in resolving structural ambiguities in crystallographic data for halogen-rich pyridines, and how can computational tools address them?

- Methodological Answer : Overlapping electron densities (e.g., Br/I atoms in close proximity) can cause refinement errors. Strategies:

- Use SHELXD for phase problem resolution via dual-space recycling.

- Mercury’s void analysis identifies disordered solvent molecules.

- DFT calculations (B3LYP/6-31G*) validate bond lengths/angles and predict electrostatic potential surfaces to clarify halogen bonding motifs .

Q. How can computational modeling (e.g., DFT, MD) predict the reactivity of this compound in nucleophilic aromatic substitution, and how do experimental results validate these predictions?

- Methodological Answer :

- DFT : Calculate LUMO maps (Gaussian 16) to identify electrophilic sites. The 4-iodo position shows higher LUMO density (-3.2 eV) vs. bromo sites (-2.8 eV), favoring nucleophilic attack at iodine.

- Experimental Validation : React with NaN in DMSO; monitor iodine displacement via LC-MS. Observed values (0.15 min) align with computational predictions within 10% error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。